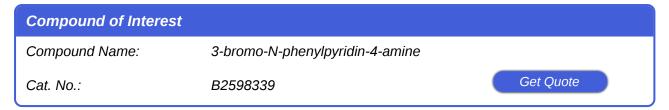


Technical Guide: 3-bromo-N-phenylpyridin-4amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025



For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **3-bromo-N-phenylpyridin-4-amine** and its structural analogs. As a specific CAS number for **3-bromo-N-phenylpyridin-4-amine** has not been identified in public databases, this document focuses on its predicted structure, plausible synthetic routes, and available data for closely related compounds to serve as a valuable resource for research and development.

Structure and CAS Number

While a dedicated CAS number for **3-bromo-N-phenylpyridin-4-amine** is not readily available, its chemical structure can be inferred from its IUPAC name as shown below.

Predicted Structure:

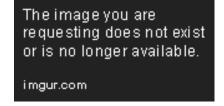


Figure 1: Predicted chemical structure of **3-bromo-N-phenylpyridin-4-amine**.

For reference, data for structurally similar compounds are provided in the following sections.



Physicochemical Properties of Structurally Related Compounds

Quantitative data for compounds structurally related to **3-bromo-N-phenylpyridin-4-amine** are summarized in the table below. This information is crucial for understanding the potential properties of the target compound and for designing synthetic and analytical procedures.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
3-bromo-2- phenylpyridin-4- amine	1381943-63-0	C11H9BrN2	249.11	Isomer with phenyl group at position 2.[1][2]
3-bromo-N- methylpyridin-4- amine	84539-38-8	C ₆ H ₇ BrN ₂	187.04	N-methyl analog.
N-phenylpyridin- 4-amine	22961-45-1	C11H10N2	170.21	Parent compound without the bromine substituent.[4]
3-bromo-N,N- dimethylpyridin- 4-amine	Not Available	C7H9BrN2	201.07	N,N-dimethyl analog.

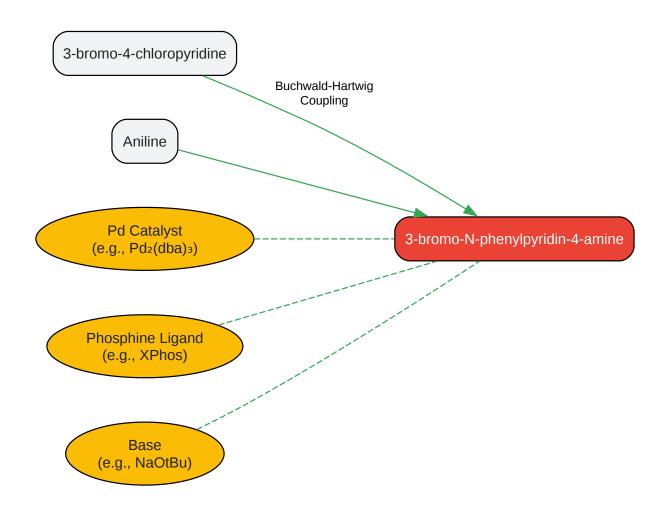
Synthetic Methodologies

The synthesis of **3-bromo-N-phenylpyridin-4-amine** can be approached through several established synthetic strategies in organic chemistry. The most plausible routes involve the formation of the carbon-nitrogen bond between the pyridine and phenyl rings.

Buchwald-Hartwig Amination



The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[5][6] This method is highly versatile and tolerates a wide range of functional groups. A potential synthetic pathway to **3-bromo-N-phenylpyridin-4-amine** would involve the reaction of a di-halogenated pyridine, such as 3-bromo-4-chloropyridine, with aniline in the presence of a palladium catalyst and a suitable phosphine ligand. The regioselectivity of the reaction would be a critical factor to consider.



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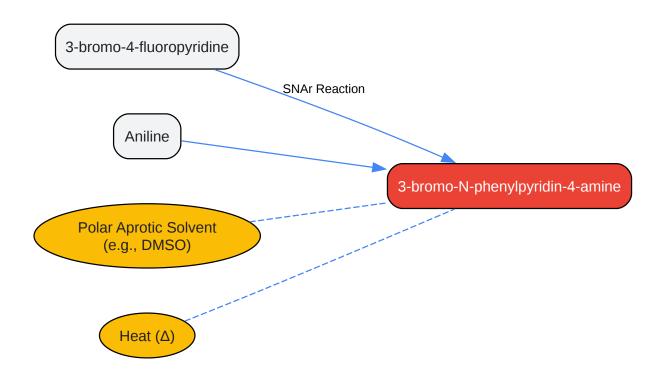
Diagram 1: Proposed synthesis via Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is another viable method, particularly if the pyridine ring is activated by electron-withdrawing groups.[7][8][9] The reaction of a 3-bromo-4-halopyridine (where the halogen at position 4 is a good leaving group, such as fluorine) with



aniline could yield the desired product. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures.



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Diagram 2: Proposed synthesis via Nucleophilic Aromatic Substitution.

Alternative Synthetic Routes

Other potential synthetic strategies include the bromination of N-phenylpyridin-4-amine or a deaminative bromination of a corresponding amino-substituted precursor.[10][11] The feasibility of these routes would depend on the regioselectivity of the bromination and the availability of the starting materials.

Experimental Protocols (General Procedures)

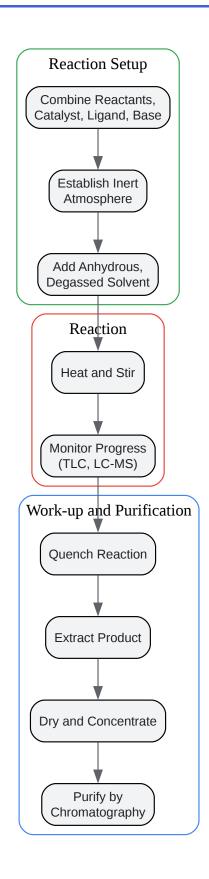
The following are generalized experimental protocols based on established literature procedures for similar compounds.[12] These should be adapted and optimized for the specific synthesis of **3-bromo-N-phenylpyridin-4-amine**.

General Procedure for Buchwald-Hartwig Amination



- To an oven-dried Schlenk flask, add the aryl halide (e.g., 3-bromo-4-chloropyridine, 1.0 eq), the amine (e.g., aniline, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.4 eq).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.





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Diagram 3: General experimental workflow for synthesis.



Potential Biological Activity

While there is no specific biological data for **3-bromo-N-phenylpyridin-4-amine**, the aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active molecules. Derivatives of N-phenylpyridinamine have been investigated for various therapeutic applications. For instance, certain N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. The introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity or altering its selectivity.

Conclusion

This technical guide provides a foundational understanding of **3-bromo-N-phenylpyridin-4-amine**, a compound for which specific data is not yet publicly available. By presenting its predicted structure, outlining plausible and robust synthetic methodologies, and providing data on structurally related compounds, this document serves as a valuable starting point for researchers and scientists interested in the synthesis and evaluation of this and similar molecules for applications in drug discovery and materials science. The provided experimental quidelines offer a practical framework for the synthesis of this novel compound.

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